Cas no 1219804-05-3 (4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4)

4-Nitro-α,α,α-trifluorotoluene-d4 (C7D4F3NO2) is a deuterated aromatic compound featuring a nitro group (–NO2) and a trifluoromethyl (–CF3) group on a benzene ring, with four hydrogen atoms replaced by deuterium (D). This isotopically labeled derivative is widely used as an internal standard or reference material in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to its enhanced signal resolution and reduced interference in analytical applications. The deuterium substitution improves stability and minimizes isotopic effects, making it valuable for mechanistic studies, metabolic research, and quantitative analysis. Its high chemical purity and isotopic enrichment ensure reliable performance in trace-level detection, particularly in pharmaceutical and environmental research. The compound's structural features also facilitate investigations into electron-withdrawing substituent effects in aromatic systems.
4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 structure
1219804-05-3 structure
Product Name:4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4
CAS No:1219804-05-3
MF:C7H4F3NO2
MW:195.132019042969
CID:1066142
Update Time:2025-11-01

4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 Chemical and Physical Properties

Names and Identifiers

    • 4-Nitro-α,α,α-trifluorotoluene-d4
    • 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4
    • 1,2,4,5-tetradeuterio-3-nitro-6-(trifluoromethyl)benzene
    • Inchi: 1S/C7H4F3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H/i1D,2D,3D,4D
    • InChI Key: XKYLCLMYQDFGKO-RHQRLBAQSA-N
    • SMILES: C1([2H])=C(C(F)(F)F)C([2H])=C([2H])C([N+]([O-])=O)=C1[2H]

4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1265588-250mg
4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4
1219804-05-3 98%D
250mg
$1110 2024-06-06
eNovation Chemicals LLC
Y1265588-250mg
4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4
1219804-05-3 98%D
250mg
$1225 2023-04-05
A2B Chem LLC
AE63356-250mg
4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4
1219804-05-3 98%D
250mg
$788.00 2024-04-20

4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 Related Literature

Additional information on 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4

Recent Advances in the Study of 1219804-05-3 and 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 in Chemical Biology and Pharmaceutical Research

The compound 1219804-05-3 and its deuterated analog, 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4, have garnered significant attention in recent chemical biology and pharmaceutical research. These molecules are of particular interest due to their unique structural properties and potential applications in drug discovery, metabolic studies, and analytical chemistry. This research brief synthesizes the latest findings related to these compounds, highlighting their synthesis, characterization, and applications in biomedical research.

Recent studies have focused on the synthetic pathways for 1219804-05-3, emphasizing its role as a key intermediate in the production of fluorinated aromatic compounds. The deuterated form, 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4, has been extensively used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies. Its stability and isotopic purity make it invaluable for quantitative analysis in pharmacokinetic and metabolic studies, particularly in tracing the fate of trifluoromethyl-containing drugs in biological systems.

One of the groundbreaking applications of 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 is in the field of isotopic labeling for drug metabolism studies. Researchers have utilized this compound to investigate the metabolic pathways of fluorinated pharmaceuticals, providing insights into their bioavailability and potential toxicity. The deuterium atoms in the molecule serve as tracers, enabling precise tracking of metabolic transformations and interactions with biological macromolecules.

In addition to its analytical applications, 1219804-05-3 has been explored for its potential as a building block in medicinal chemistry. Recent publications describe its use in the synthesis of novel fluorinated heterocycles, which exhibit promising biological activities, including antimicrobial and anti-inflammatory properties. The trifluoromethyl group in these compounds enhances their lipophilicity and metabolic stability, making them attractive candidates for further drug development.

Advanced spectroscopic techniques, such as high-resolution mass spectrometry (HRMS) and 2D NMR, have been employed to characterize the structural and electronic properties of these compounds. These studies have revealed detailed information about their molecular conformations and interactions with biological targets, facilitating the rational design of more effective pharmaceuticals.

Looking ahead, the continued exploration of 1219804-05-3 and 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 is expected to yield further innovations in drug design and metabolic research. Their unique properties position them as valuable tools for advancing our understanding of fluorinated compounds in biological systems and for developing next-generation therapeutics with improved efficacy and safety profiles.

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